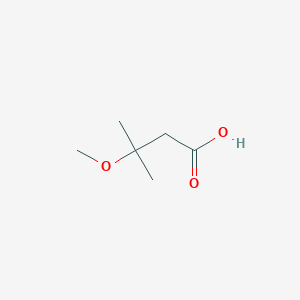
3-Methoxy-3-methylbutanoic acid
説明
3-Methoxy-3-methylbutanoic acid is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) . This indicates that the molecule consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . Physical And Chemical Properties Analysis
This compound is a colorless liquid . It should be stored at 0-8 °C .科学的研究の応用
Synthesis of Pharmaceutical Intermediates
3-Methoxy-3-methylbutanoic acid is utilized in the synthesis of enantiopure compounds, which are key intermediates in pharmaceutical manufacturing. For instance, it has been used in the enantioselective hydrogenation process for producing Aliskiren, a renin inhibitor with significant pharmacological importance (Andrushko et al., 2008).
Role in Flavor and Aroma Compounds
In the field of food and beverages, derivatives of this compound have been studied for their contribution to flavor and aroma. The compound has been identified in various alcoholic beverages, indicating its sensory impact and relevance in the industry (Gracia-Moreno et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a marker for studying various chemical reactions and environmental processes. Its derivatives have been identified in studies focusing on the oxidation products of certain organic compounds, providing insights into reaction mechanisms and kinetics (Wu et al., 2008).
Biotechnological Research
This compound also finds application in biotechnological research. Its derivatives are explored for their potential in producing bio-based alternatives to traditional solvents, contributing to sustainable and environmentally friendly practices in the chemical industry (Jin et al., 2021).
Safety and Hazards
生化学分析
Biochemical Properties
3-Methoxy-3-methylbutanoic acid plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where this compound can act as a substrate or inhibitor. For example, it may interact with enzymes such as methylcrotonyl-CoA carboxylase, which is involved in the metabolism of branched-chain amino acids . The nature of these interactions can vary, with this compound potentially acting as a competitive inhibitor or a modulator of enzyme activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound may modulate the expression of genes involved in oxidative stress responses, such as metallothionein 2 (MT2A) . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux through specific pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For example, this compound may inhibit the activity of methylcrotonyl-CoA carboxylase by binding to its active site . This inhibition can result in changes in the levels of downstream metabolites and alterations in metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and cellular damage in animal models . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For instance, it may be metabolized by enzymes such as methylcrotonyl-CoA carboxylase, leading to the production of downstream metabolites . These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, this compound may be transported into cells via specific membrane transporters and distributed to various cellular compartments . The distribution pattern can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in energy metabolism . This localization can affect its role in cellular processes and its overall biochemical activity.
特性
IUPAC Name |
3-methoxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCQAYKDWYIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181819-48-7 | |
| Record name | 3-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





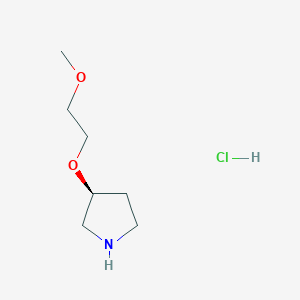

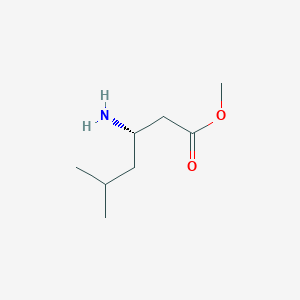

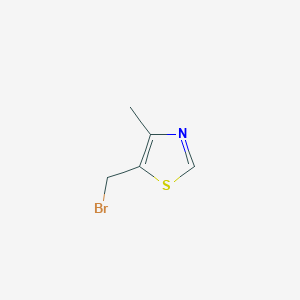
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)
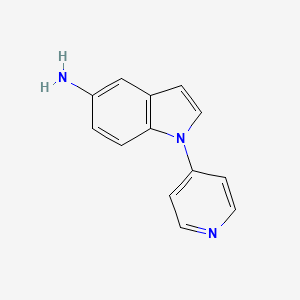
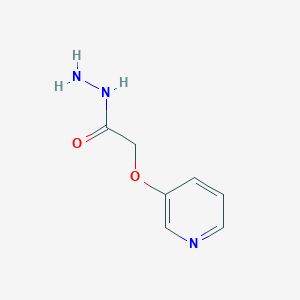
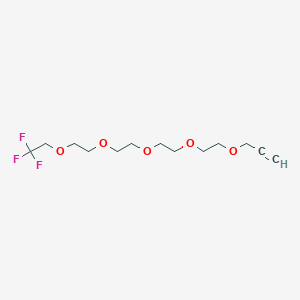

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)
